molecular formula C30H44O3 B13779299 (+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate CAS No. 83846-95-1

(+)-4-(2-Methylbutyl)phenyl 4-(dodecyloxy)benzoate

Cat. No.: B13779299
CAS No.: 83846-95-1
M. Wt: 452.7 g/mol
InChI Key: KOWGBOBLPFEEBC-VWLOTQADSA-N
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Description

Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is an organic compound with the molecular formula C30H44O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester typically involves the esterification of benzoic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then interact with various biological pathways. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(decyloxy)-, 4-(2-methylbutyl)phenyl ester
  • Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester

Uniqueness

Benzoic acid, 4-(dodecyloxy)-, 4-(2-methylbutyl)phenyl ester is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity, making it more suitable for applications requiring amphiphilic compounds.

Properties

CAS No.

83846-95-1

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

[4-[(2S)-2-methylbutyl]phenyl] 4-dodecoxybenzoate

InChI

InChI=1S/C30H44O3/c1-4-6-7-8-9-10-11-12-13-14-23-32-28-21-17-27(18-22-28)30(31)33-29-19-15-26(16-20-29)24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3/t25-/m0/s1

InChI Key

KOWGBOBLPFEEBC-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C)CC

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC

Origin of Product

United States

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